molecular formula C11H20N2O5 B11758722 [(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl

[(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl

Cat. No.: B11758722
M. Wt: 260.29 g/mol
InChI Key: UQRCKOKZUPRIHU-SFYZADRCSA-N
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Description

[(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl is a complex organic compound with the molecular formula C₁₁H₁₉N₂O₅. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its unique structural and chemical properties .

Preparation Methods

The synthesis of [(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity .

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring cost-effectiveness and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

[(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

[(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl can be compared with other pyrrolidine derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share the pyrrolidine ring but differ in their functional groups and overall structure. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

methyl (3R,4S)-1-hydroxy-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C11H20N2O5/c1-10(2)7(6-12(15)16)8(9(14)18-5)11(3,4)13(10)17/h7-8,17H,6H2,1-5H3/t7-,8+/m1/s1

InChI Key

UQRCKOKZUPRIHU-SFYZADRCSA-N

Isomeric SMILES

CC1([C@@H]([C@H](C(N1O)(C)C)C(=O)OC)C[N+](=O)[O-])C

Canonical SMILES

CC1(C(C(C(N1O)(C)C)C(=O)OC)C[N+](=O)[O-])C

Origin of Product

United States

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